7-(2-chlorophenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,4-thiazepane
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Overview
Description
7-(2-chlorophenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,4-thiazepane is a complex organic compound that features a thiazepane ring, a chlorophenyl group, and a pyridine moiety
Preparation Methods
The synthesis of 7-(2-chlorophenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,4-thiazepane typically involves multi-step organic reactions. The synthetic route may include the formation of the thiazepane ring through cyclization reactions, followed by the introduction of the chlorophenyl and pyridine groups via substitution reactions. Industrial production methods would likely involve optimizing these reactions for yield and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyridine moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include:
- Oxidizing agents like hydrogen peroxide for oxidation reactions.
- Reducing agents like lithium aluminum hydride for reduction reactions.
- Nucleophiles like amines or thiols for substitution reactions.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazepane-containing compounds.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 7-(2-chlorophenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,4-thiazepane include other thiazepane derivatives and compounds with similar functional groups. For example:
Thiazepane derivatives: Compounds with variations in the substituents on the thiazepane ring.
Chlorophenyl compounds: Compounds with different substituents on the phenyl ring.
Pyridine derivatives: Compounds with different functional groups attached to the pyridine ring.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(2-methylsulfanylpyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2OS2/c1-23-17-14(6-4-9-20-17)18(22)21-10-8-16(24-12-11-21)13-5-2-3-7-15(13)19/h2-7,9,16H,8,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJNSJUVQTYOAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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